molecular formula C20H16N2 B11621539 N-(2-methylphenyl)acridin-9-amine

N-(2-methylphenyl)acridin-9-amine

Cat. No.: B11621539
M. Wt: 284.4 g/mol
InChI Key: XHEJSUGYAUCWQH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)acridin-9-amine is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of N-(2-methylphenyl)acridin-9-amine typically involves the reaction of acridine with 2-methylaniline under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methylphenyl)acridin-9-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like DMSO or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-(2-methylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting cellular processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer effects.

Comparison with Similar Compounds

N-(2-methylphenyl)acridin-9-amine can be compared with other acridine derivatives such as:

What sets this compound apart is its specific substitution pattern, which may confer unique properties in terms of DNA intercalation and biological activity.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(2-methylphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2/c1-14-8-2-5-11-17(14)22-20-15-9-3-6-12-18(15)21-19-13-7-4-10-16(19)20/h2-13H,1H3,(H,21,22)

InChI Key

XHEJSUGYAUCWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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